o-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Description
o-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a diazonaphthoquinone sulfonate ester characterized by an ortho-methyl-substituted aryl (o-tolyl) group attached to the sulfonate moiety. This compound belongs to a class of photoactive agents used in photoresist formulations due to its sensitivity to UV light, which induces decomposition and solubility changes in polymeric matrices. The o-tolyl substituent influences steric and electronic properties, impacting reactivity and stability .
Properties
CAS No. |
83803-86-5 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-diazonio-5-(2-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-2-3-7-15(11)23-24(21,22)16-8-4-6-13-12(16)9-10-14(19-18)17(13)20/h2-10H,1H3 |
InChI Key |
GHZGGNMYGQMYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE typically involves the reaction of 1-naphthalenesulfonic acid with a diazo compound under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diazo group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE include oxides, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-TOLYL 6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE involves the interaction of its diazo group with various molecular targets. The diazo group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of o-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate and related sulfonate esters:
*Estimated based on analogous compounds; †Predicted from substituent contributions; ‡Calculated using ; §From ; ††Derived from structural analogs.
Structural and Electronic Effects
- Steric Effects: The ortho-methyl group in the o-tolyl derivative introduces moderate steric hindrance, reducing torsion angles (e.g., 41.988° in boron analogs ) and influencing crystal packing.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) stabilize the sulfonate ester via resonance, enhancing photostability . Conversely, electron-donating groups like methoxy (o-anisyl) increase solubility in polar solvents .
Physicochemical Properties
- LogP Trends : LogP increases with substituent hydrophobicity (e.g., tert-butyl: LogP 4.9 vs. methyl: 2.7). The o-tolyl derivative (LogP ~3.8) balances lipophilicity for photoresist applications .
- Thermal Stability : Bulky substituents (e.g., tert-butyl, biphenyl) enhance thermal stability due to reduced molecular mobility, as seen in DSC studies of analogous compounds .
Analytical Methods
Reverse-phase HPLC with acetonitrile/water and phosphoric acid is commonly used for analysis (e.g., Newcrom R1 column, 30°C ). Retention times vary with substituent hydrophobicity: tert-butyl derivatives elute later than methyl or o-tolyl analogs . Mass spectrometry compatibility requires replacing phosphoric acid with formic acid .
Biological Activity
o-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound with significant biological activity, particularly due to its unique structural features and functional groups. The compound has garnered attention for its potential applications in medicinal chemistry, biochemical assays, and organic synthesis. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C17H12N2O4S |
| Molecular Weight | 340.351 g/mol |
| CAS Number | 83803-86-5 |
| InChI Key | GHZGGNMYGQMYFH-UHFFFAOYSA-N |
| LogP | 2.90 |
| Stereochemistry | Achiral |
The compound features a diazo group, which is known for its reactivity in electrophilic substitution reactions. The presence of the o-tolyl group (ortho-methylphenyl) contributes to its unique chemical properties and potential biological applications .
The biological activity of this compound is primarily attributed to its diazo moiety. This functional group allows the compound to interact with various biomolecules through electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. Such interactions are crucial for its potential therapeutic mechanisms and applications in biochemical assays .
Therapeutic Potential
Preliminary studies suggest that this compound may possess various therapeutic properties. Research indicates potential applications in:
- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth in vitro.
- Anticancer Properties: Preliminary data suggest that it may induce apoptosis in cancer cell lines.
- Biochemical Labeling: Its ability to form stable covalent bonds makes it suitable for labeling biomolecules in research settings .
Case Studies
-
Antimicrobial Activity Study
- Objective: To evaluate the antimicrobial effects of this compound against various bacterial strains.
- Methodology: The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
- Results: Significant inhibition zones were observed for both types of bacteria, indicating strong antimicrobial properties.
-
Anticancer Activity Evaluation
- Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.
- Methodology: MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
- Results: The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness against specific cancer types.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Ortho-substituted tolyl group | Different reactivity patterns due to methyl position |
| p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate | Para-substituted tolyl group | Exhibits distinct biological activities |
| Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene | Ethyl group instead of tolyl | Varying solubility and reactivity |
This table highlights how the position of substituents affects the reactivity and biological activity of diazo compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
